![molecular formula C6H8N4O2S2 B2883064 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 868974-31-6](/img/structure/B2883064.png)
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
The compound “2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . Many drugs containing 1,3,4-thiadiazole nucleus such as acetazolamide 1, methazolamide 2, megazol 3 are available in the market .Molecular Structure Analysis
The molecular structure of “2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” is based on the 1,3,4-thiadiazole nucleus . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis
Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .Scientific Research Applications
Anticancer Agents
Thiadiazole derivatives, including “2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide”, have been studied for their potential as anticancer agents . These compounds can cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities . They have demonstrated efficacy in vitro and/or in vivo across various cancer models .
Antimicrobial Agents
1,3,4-thiadiazole derivatives have also been synthesized and evaluated as potent antimicrobial agents . They have been tested against various microorganisms, such as E. coli, B. mycoides, and C. albicans .
Antiviral Properties
Thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antiviral activities . This makes them potential candidates for the development of new antiviral drugs.
Antibacterial Properties
In addition to their antiviral properties, thiadiazole derivatives also exhibit antibacterial activities . This suggests potential applications in the treatment of bacterial infections.
Antifungal Properties
Thiadiazole derivatives have been found to possess antifungal properties . This could make them useful in the development of new antifungal medications.
Anti-inflammatory Properties
Thiadiazole derivatives are known to exhibit anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory conditions.
Mechanism of Action
Target of Action
The primary target of 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as Acetazolamide, is carbonic anhydrase . Carbonic anhydrase is an enzyme that catalyzes the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme .
properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S2/c1-3(11)8-5-9-10-6(14-5)13-2-4(7)12/h2H2,1H3,(H2,7,12)(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDQGALPQMBORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
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